

Application Notes and Protocols for Humulone Extraction from Hops using Supercritical CO2

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Compound of Interest

Compound Name: Humulone

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Introduction

Humulone, a member of the α -acids found in the hop plant (*Humulus lupulus*), is a key contributor to the bitterness and aroma of beer. Beyond its role in brewing, **humulone** and its derivatives have garnered significant interest in the pharmaceutical and drug development sectors due to their diverse biological activities. These include anti-inflammatory, antioxidant, and potential anticancer properties.^{[1][2]} Supercritical fluid extraction (SFE) using carbon dioxide (CO₂) has emerged as a superior method for isolating **humulone** from hops.^{[3][4][5]} This technique offers several advantages over traditional solvent extraction, including higher selectivity, shorter extraction times, and the use of a non-toxic, environmentally friendly solvent that is easily removed from the final product.^{[3][4]}

These application notes provide a comprehensive overview and detailed protocols for the extraction of **humulone** from hops using supercritical CO₂, as well as its subsequent quantification.

Data Presentation: Supercritical CO2 Extraction Parameters for Humulone

The efficiency of **humulone** extraction is highly dependent on the parameters of the supercritical CO₂ extraction process. The following table summarizes key quantitative data

from various studies, showcasing the impact of pressure, temperature, and time on the yield of hop extracts and the concentration of α -acids (**humulones**).

Hop Variety	Pressure (bar/MPa)	Temperature (°C)	Extraction Time (min)	CO2 Flow Rate	Extract Yield (g/100g)	α -Acid Content in Extract (mg/g)	Reference
Magnum	150	40	150	97.725 L/h	-	-	[6] [7] [8]
Magnum	300	40	150	97.725 L/h	-	High	[6] [7] [8]
Ella	37 MPa (370 bar)	43	80	-	26.3	522.8	[1]
Chilean Ecotypes	200	40	-	-	6.5	157	[7]
Hallertau	100	55	-	0.2 kg/h	1.2	-	[9]
Hallertau	200	55	-	0.2 kg/h	7.1	-	[9]
Marynka	250	50	-	50 kg/kg dm	11.4	-	[10]

Experimental Protocols

Protocol 1: Supercritical CO2 Extraction of Humulone from Hops

This protocol outlines the general procedure for extracting **humulone** from hop pellets using a laboratory-scale supercritical fluid extractor.

1. Materials and Equipment:

- Dried hop pellets

- Grinder
- Supercritical Fluid Extractor (SFE) system equipped with an extraction vessel, pumps, heaters, and a separator
- High-purity CO₂

2. Sample Preparation:

- Grind the hop pellets to a consistent particle size (e.g., 1mm x 1mm).^[4] This increases the surface area for efficient extraction.
- Accurately weigh a specific amount of the ground hop material (e.g., 20-50 g) and load it into the extraction vessel.^{[4][6]}

3. Supercritical Fluid Extraction Procedure:

- Place the loaded extraction vessel into the SFE system.
- Pressurize the system with CO₂ to the desired extraction pressure (e.g., 200-300 bar).^{[6][7]}
- Heat the CO₂ and the extraction vessel to the target temperature (e.g., 40-50 °C).^{[6][7]}
- Once the desired pressure and temperature are reached and stabilized, begin pumping supercritical CO₂ through the extraction vessel at a defined flow rate.
- The supercritical CO₂, now containing the dissolved hop compounds, flows to the separator.
- In the separator, reduce the pressure and/or adjust the temperature to cause the CO₂ to return to its gaseous state, leaving the hop extract behind.
- Collect the extract from the separator. The gaseous CO₂ can be recycled for further extractions.
- Continue the extraction for the predetermined duration (e.g., 80-150 minutes).^{[1][7]}
- After the extraction is complete, carefully depressurize the system and remove the spent hop material from the vessel.

4. Extract Handling and Storage:

- The resulting extract will be a viscous, resinous material.
- Store the extract in an airtight, light-resistant container at a low temperature (e.g., -20°C) to prevent degradation of the α -acids.[\[11\]](#)

Protocol 2: Quantification of Humulone in Hop Extract by HPLC

This protocol describes a common method for the quantitative analysis of **humulones** in the obtained hop extract using High-Performance Liquid Chromatography (HPLC) with UV detection.

1. Materials and Equipment:

- Hop extract obtained from Protocol 1
- HPLC system with a UV detector
- C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 μ m particle size)[\[3\]](#)
- Methanol (HPLC grade)[\[3\]](#)[\[12\]](#)
- Formic acid (or another suitable acid for mobile phase modification)[\[3\]](#)
- Deionized water
- Syringe filters (e.g., 0.45 μ m)
- Volumetric flasks and pipettes
- Analytical balance
- **Humulone** analytical standard (or a certified hop extract standard like ICE-3)[\[3\]](#)

2. Preparation of Standards and Samples:

- Standard Preparation:
 - Accurately weigh a known amount of the **humulone** standard and dissolve it in methanol to prepare a stock solution of known concentration.
 - Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards with concentrations spanning the expected range of the samples.
- Sample Preparation:
 - Accurately weigh a small amount of the hop extract.
 - Dissolve the extract in a known volume of methanol.[\[12\]](#)
 - The solution may need to be sonicated or vortexed to ensure complete dissolution.
 - Dilute the solution with the mobile phase to a concentration that falls within the range of the calibration standards.
 - Filter the final diluted sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[\[12\]](#)

3. HPLC Analysis:

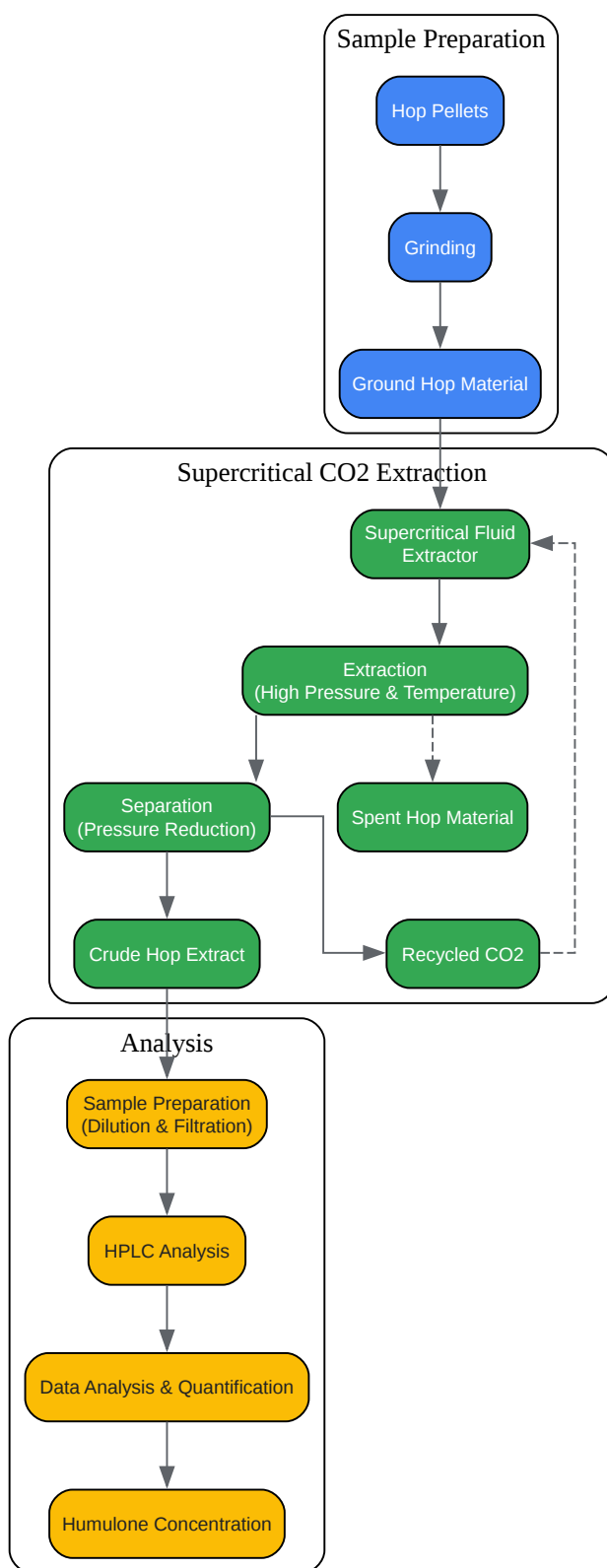
- Chromatographic Conditions:
 - Mobile Phase: A typical mobile phase is a mixture of methanol and water, often with a small amount of acid like formic acid to improve peak shape (e.g., 85:15 v/v methanol:water with 0.17% formic acid).[\[3\]](#)
 - Flow Rate: A common flow rate is 0.8-1.0 mL/min.[\[3\]](#)
 - Column Temperature: Maintain the column at a constant temperature (e.g., 25-30°C).
 - Injection Volume: Inject a consistent volume of both standards and samples (e.g., 10-20 µL).

- Detection: Set the UV detector to a wavelength where **humulones** have strong absorbance, typically around 325-330 nm.[\[11\]](#)[\[13\]](#)
- Analysis Procedure:
 - Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
 - Inject the series of calibration standards, starting with the lowest concentration.
 - Inject the prepared sample solutions.
 - After all samples have been run, inject a standard again to check for any drift in retention time or response.

4. Data Analysis:

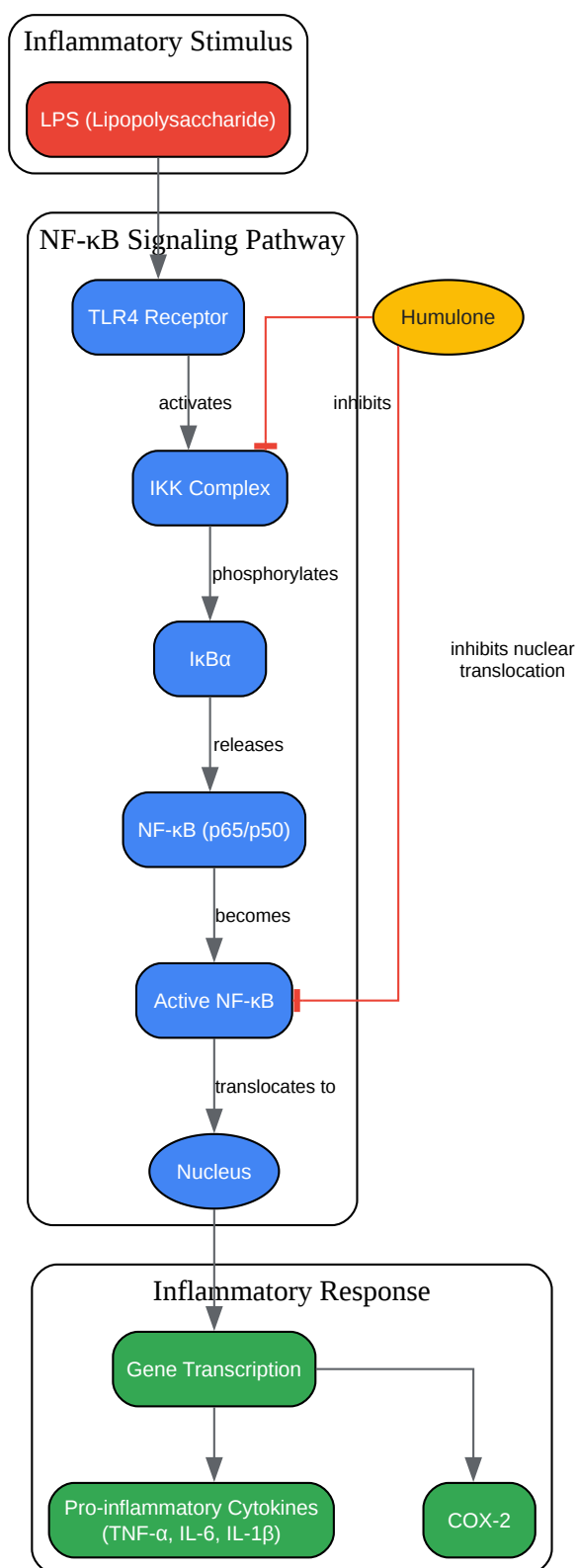
- Identify the peaks corresponding to the different **humulone** isomers (**cohumulone**, **humulone**, and **adhumulone**) based on their retention times compared to the standard.
- Integrate the peak areas for each **humulone** isomer in both the standards and the samples.
- Construct a calibration curve by plotting the peak area versus the concentration for the calibration standards.
- Use the regression equation from the calibration curve to calculate the concentration of each **humulone** isomer in the injected sample solutions.
- Calculate the total **humulone** (α -acid) content in the original hop extract, taking into account the dilution factors used during sample preparation.

Mandatory Visualizations



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Caption: Experimental workflow for **humulone** extraction and analysis.



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Caption: **Humulone's** inhibition of the NF-κB inflammatory pathway.

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